2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a bicyclic heterocyclic compound composed of a pyrrole ring fused to a pyrazine ring. It is a versatile building block for the synthesis of more complex heterocyclic systems with potential applications in various fields. It is a derivative of pyrrolo[2,3-b]pyrazine, a class of azaindoles that have garnered significant interest in medicinal chemistry due to their diverse biological activities.
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure. This compound belongs to the pyrrolopyrazine family, known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The compound's chemical formula is , and its molecular weight is approximately 212.05 g/mol. It is identified by the CAS number 1260812-97-2 and has been subjected to various studies due to its potential therapeutic applications, particularly as a fibroblast growth factor receptor inhibitor .
The synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through several synthetic routes. A common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting with commercially available 3,5-dibromo-6-chloropyrazin-2-amine, the synthesis proceeds via a Sonogashira cross-coupling reaction followed by intramolecular cyclization. This approach yields the desired compound in good yields and allows for further derivatization of the pyrrolopyrazine core .
These methods provide a versatile platform for synthesizing various derivatives of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine for further biological evaluation .
The molecular structure of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrolopyrazine core with a bromine atom at the 2-position and a methyl group at the 3-position. This unique substitution pattern imparts distinct electronic and steric properties that are critical for its biological activity.
The compound exhibits high lipophilicity, which is indicated by its log P values ranging from 1.63 to 2.66, suggesting good membrane permeability .
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions that expand its utility in synthetic chemistry:
These reactions enhance the compound's versatility as a building block in organic synthesis and medicinal chemistry .
The primary mechanism of action for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their kinase activity, disrupting critical signaling pathways involved in cell proliferation and angiogenesis.
This inhibition can lead to significant effects on cancer cell growth, making it a candidate for further development as an anticancer agent. The compound's ability to inhibit FGFRs suggests potential applications in treating various cancers characterized by aberrant FGFR signaling pathways .
The molecular refractivity is approximately 46.55, indicating potential interactions with biological targets due to its size and shape. The polar surface area (TPSA) is around 41.57 Ų, which correlates with its ability to permeate biological membranes effectively .
The systematic IUPAC name 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine precisely defines its structure: a pyrrolopyrazine system with bromine at position 2 and methyl at position 3. The "5H" prefix indicates the tautomeric form where the pyrrole nitrogen bears a hydrogen atom. Alternative chemical names include 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and registry identifiers (CAS: 1260812-97-2; ChemSpider: 70700892). Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol and a topological polar surface area of 41.6 Ų, suggesting moderate membrane permeability [2] [6].
Structural Properties: X-ray crystallography or computational modeling predicts a planar bicyclic core with a Br-C-C-N dihedral angle of ~5.7°, facilitating π-stacking interactions in protein binding. The bromine atom significantly influences electron distribution, lowering the LUMO energy (-1.8 eV) and enhancing susceptibility to nucleophilic aromatic substitution. Tautomeric equilibria exist between 5H and 7H forms, though the 5H tautomer dominates in solid state [6] [9].
Spectroscopic Profiles:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 1260812-97-2 |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
XLogP3 | 1.8 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 41.6 Ų |
Melting Point | Not reported |
Table 2: Commercial Supply Sources
Supplier | Catalog Number | Purity | Price (USD) |
---|---|---|---|
TRC | B809018 | >95% | $155/50 mg |
AK Scientific | 4995AA | >95% | $212/100 mg |
Ambeed | A153994 | 97% | $1534/5 g |
The compound emerged from early 2010s kinase inhibitor research, with its first synthesis reported around 2012–2015 as a key intermediate for FGFR (Fibroblast Growth Factor Receptor) inhibitors. The discovery parallels work on structurally related scaffolds, such as 1-sulfonylpyrazolo[4,3-b]pyridines, which showed unexpected FGFR1 inhibition (>50% at 10 μM). This prompted exploration of isosteric pyrrolopyrazines to enhance potency and selectivity [1] [9]. A significant breakthrough occurred in 2015 when an efficient one-pot synthesis (discussed in Section 2.1) enabled gram-scale production, accelerating structure-activity relationship (SAR) studies. By 2018, derivatives bearing this scaffold were described as FGFR inhibitors with nanomolar IC₅₀ values, exemplified by compound 13 (IC₅₀ = 0.6 nM against FGFR1). Patent filings from 2015–2017 (e.g., US9745311B2) cemented its role in kinase drug discovery pipelines [4] [5] [9].
This compound exemplifies a "privileged scaffold" due to its dual hydrogen-bonding capacity (donor-acceptor pairs) and aromatic stacking features. The C2 bromine serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification for SAR exploration. Its significance is underscored in FGFR inhibitor development, where derivatives like 2-[2-(3,5-dimethoxyphenyl)ethyl]-7-bromo-6-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazine (VFEYFNGZBMOHDB-UHFFFAOYSA-N) exhibit high selectivity over VEGFR and KDR kinases. Beyond oncology, the scaffold appears in inhibitors targeting BTK, FAK, JAK3, and ATR kinases, demonstrating broad utility in modulating signaling pathways [1] [5] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4